molecular formula C10H9NO3 B084930 5-Methoxy-1H-indole-3-carboxylic acid CAS No. 10242-01-0

5-Methoxy-1H-indole-3-carboxylic acid

Cat. No.: B084930
CAS No.: 10242-01-0
M. Wt: 191.18 g/mol
InChI Key: RVVSEZGJCOAUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its potential neuroprotective properties and its role in various biochemical processes . It is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with phenylhydrazine followed by cyclization can yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

  • 5-Methoxyindole-2-carboxylic acid
  • 5-Methoxyindole-3-carboxaldehyde
  • 5-Methoxyindole-3-acetic acid

Comparison: While these compounds share the methoxy and indole core structure, their functional groups and positions differ, leading to variations in their chemical reactivity and biological activity. For instance, 5-Methoxyindole-2-carboxylic acid has shown potential as an anticancer agent, whereas 5-Methoxyindole-3-carboxaldehyde is used in the synthesis of various pharmaceuticals .

Properties

IUPAC Name

5-methoxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVSEZGJCOAUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293353
Record name 5-Methoxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10242-01-0
Record name 5-Methoxy-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10242-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1H-indole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10242-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10242-01-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 3
5-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 4
5-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 5
5-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 6
5-Methoxy-1H-indole-3-carboxylic acid
Customer
Q & A

Q1: What is the significance of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid in natural product synthesis?

A1: 6-Bromo-5-methoxy-1H-indole-3-carboxylic acid serves as a crucial building block in the synthesis of (–)-Herdmanine D. [, ] This marine natural product exhibits anti-inflammatory properties. The development of a concise and regioselective synthesis for this specific derivative allows for further exploration of its potential in drug development. []

Q2: How is the stereochemistry of (–)-Herdmanine D controlled during synthesis?

A2: The total synthesis of (–)-Herdmanine D utilizes a Steglich esterification reaction between 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and a protected L-tyrosine. [] This reaction specifically incorporates the L-isomer of tyrosine, ensuring the correct stereochemistry in the final product. Confirmation of the L-isomer formation is achieved through optical activity measurements. [] This controlled stereochemistry is essential for the biological activity of the final compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.